molecular formula C8H7N3S B1338850 2-Pyridin-4-YL-thiazol-4-ylamine CAS No. 89401-67-2

2-Pyridin-4-YL-thiazol-4-ylamine

Cat. No. B1338850
CAS RN: 89401-67-2
M. Wt: 177.23 g/mol
InChI Key: HXLWCOMRAKZZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Existence and Characterization of 2-Pyridin-4-YL-thiazol-4-ylamine

2-Pyridin-4-YL-thiazol-4-ylamine is a compound that exhibits dynamic tautomerism and has potential applications in various therapeutic areas. It is characterized by the presence of competitive isomeric structures and can exhibit divalent N(I) character, which is significant in the context of electron distribution and tautomeric preferences . This compound is also a key functional unit in the synthesis of polymers with energy transfer capabilities and has been used in the synthesis of aryl-substituted pyridines with potential applications in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of derivatives of 2-Pyridin-4-YL-thiazol-4-ylamine involves controlled polymerization techniques, such as the reversible addition–fragmentation chain transfer (RAFT) approach, to create terpolymers with specific donor-acceptor properties . Additionally, the compound has been used to create bidentate ligands for oligosaccharide synthesis and as a core structure for the development of cyclin-dependent kinase inhibitors .

Molecular Structure Analysis

Quantum chemical analysis has revealed that 2-Pyridin-4-YL-thiazol-4-ylamine can exist in multiple isomeric forms with a relative energy difference of approximately 4 kcal/mol . The molecular structure of derivatives shows good planarity, which is important for photophysical properties and potential electronic applications .

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of resonance energy transfer in polymers , as well as in the formation of bidentate ligands for temporary deactivation in oligosaccharide synthesis . Its derivatives have been shown to undergo oxidation and reduction processes, which are crucial for their electrochemical activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Pyridin-4-YL-thiazol-4-ylamine derivatives have been extensively studied. These compounds exhibit fluorescence and phosphorescence, which are indicative of their potential use in luminescent materials . The nature of excited states and the impact of solvent polarity on charge transfer character have been investigated through absorption and emission studies . The thermal properties and electroluminescence ability of these compounds have also been explored, demonstrating their versatility in materials science applications .

Scientific Research Applications

Application 1: Corrosion Inhibitor for Mild Steel

  • Summary of the Application : 2-Pyridin-4-YL-thiazol-4-ylamine (PTA) has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . This application is particularly relevant in industries where mild steel is used and is prone to corrosion, such as metallurgy, machinery, power, and chemical industries .
  • Methods of Application/Experimental Procedures : The inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses . Polarization studies showed that PTA acted as a mixed inhibitor . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .
  • Results/Outcomes : The experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . The constitution and characteristic of the protective layer on the steel surface were verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .

Application 2: Antioxidant

  • Summary of the Application : Thiazole derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Methods of Application/Experimental Procedures : The antioxidant properties of thiazole derivatives are typically evaluated using various biochemical assays that measure the ability of the compound to scavenge free radicals .

Application 3: Antimicrobial

  • Summary of the Application : Thiazole derivatives have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
  • Methods of Application/Experimental Procedures : The antimicrobial properties of thiazole derivatives are typically evaluated using in vitro assays that measure the ability of the compound to inhibit the growth of various bacteria and fungi .

Application 4: Antiviral

  • Summary of the Application : Thiazole derivatives have been found to have antiviral properties, making them potential candidates for the development of new antiviral drugs .
  • Methods of Application/Experimental Procedures : The antiviral properties of thiazole derivatives are typically evaluated using in vitro assays that measure the ability of the compound to inhibit the replication of various viruses .

Application 5: Anticancer

  • Summary of the Application : Thiazole derivatives have been found to have anticancer properties, making them potential candidates for the development of new anticancer drugs .
  • Methods of Application/Experimental Procedures : The anticancer properties of thiazole derivatives are typically evaluated using in vitro assays that measure the ability of the compound to inhibit the growth of various cancer cell lines .

Application 6: Anti-inflammatory

  • Summary of the Application : Thiazole derivatives have been found to have anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .
  • Methods of Application/Experimental Procedures : The anti-inflammatory properties of thiazole derivatives are typically evaluated using in vitro assays that measure the ability of the compound to inhibit the production of various inflammatory mediators .

properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLWCOMRAKZZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529292
Record name 2-(Pyridin-4-yl)-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-4-YL-thiazol-4-ylamine

CAS RN

89401-67-2
Record name 2-(Pyridin-4-yl)-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.